3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline
Overview
Description
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline is a chemical compound with the molecular formula C9H10N4S and a molecular weight of 206.27 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an aniline group, which is a benzene ring with an amino group attached. The presence of a methylsulfanyl group adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline typically involves the formation of the triazole ring followed by the introduction of the methylsulfanyl group. One common method is the cyclization of appropriate hydrazine derivatives with thiourea under acidic conditions to form the triazole ring. The methylsulfanyl group can then be introduced via nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The methylsulfanyl group may enhance the compound’s binding affinity and specificity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole: Similar triazole ring structure but lacks the aniline group.
3-(chloromethyl)-4-methyl-4H-1,2,4-triazole: Contains a chloromethyl group instead of a methylsulfanyl group.
4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline: Similar structure but with different substituents.
Uniqueness
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline is unique due to the presence of both the methylsulfanyl group and the aniline group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-methylsulfanyl-1,2,4-triazol-4-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-14-9-12-11-6-13(9)8-4-2-3-7(10)5-8/h2-6H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVPKYSXTNUDLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=CN1C2=CC=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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